N-cyclopentyl-5,6-dimethylpyrimidin-4-amine
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Overview
Description
N-cyclopentyl-5,6-dimethylpyrimidin-4-amine: is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom at position 1 and methyl groups at positions 5 and 6 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopentylamine with 5,6-dimethyl-2,4-dichloropyrimidine in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of N-cyclopentyl-5,6-dimethylpyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted or C-substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclopentyl-5,6-dimethylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-cyclopentyl-5,6-dimethylpyrimidin-4-one: An oxidized derivative of the compound.
N-cyclopentyl-5,6-dimethylpyrimidin-4-amine derivatives: Compounds with various substitutions on the pyrimidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclopentyl group and methyl substitutions contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclopentyl-5,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-9(2)12-7-13-11(8)14-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOORAHHKGLZVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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